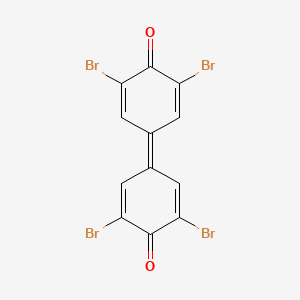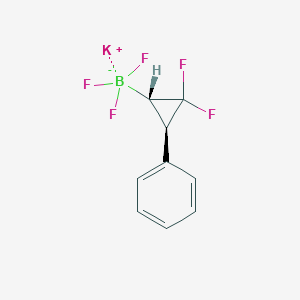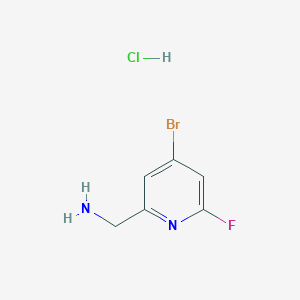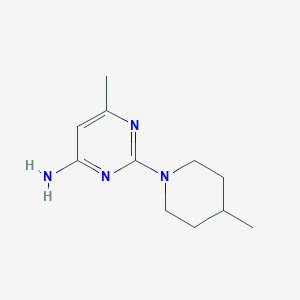![molecular formula C19H19BrN2O4 B14796937 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is an organic compound with the molecular formula C19H19BrN2O4 This compound is characterized by the presence of a bromo-substituted phenoxy group, a methoxy-substituted phenyl group, and an acrylohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid.
Formation of the Acrylohydrazide: The 4-bromo-2-methylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with Methoxyphenylacrylic Acid: The final step involves the coupling of the hydrazide with 4-methoxyphenylacrylic acid under appropriate conditions to yield N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group in the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the replacement of the bromo group with other functional groups.
Aplicaciones Científicas De Investigación
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide
- N’-[(4-fluoro-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is unique due to the presence of the bromo group, which can influence its reactivity and interactions. This uniqueness can be leveraged in specific applications where the bromo group plays a critical role in the compound’s activity or properties.
Propiedades
Fórmula molecular |
C19H19BrN2O4 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C19H19BrN2O4/c1-13-11-15(20)6-9-17(13)26-12-19(24)22-21-18(23)10-5-14-3-7-16(25-2)8-4-14/h3-11H,12H2,1-2H3,(H,21,23)(H,22,24)/b10-5+ |
Clave InChI |
ACUDVDIDXSTKAZ-BJMVGYQFSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)
![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)

![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)

![(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)


![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
